BenchChemオンラインストアへようこそ!

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

Synthetic intermediate Adenosine receptor ligands Chiral resolution

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carbonitrile (CAS 1727-96-4) is a chiral, saturated oxabicyclo[2.2.1]heptane bearing an endo-oriented nitrile substituent. This compound belongs to a class of conformationally rigid scaffolds that serve as versatile intermediates for pharmaceuticals, agrochemicals, and specialty materials.

Molecular Formula C7H9NO
Molecular Weight 123.155
CAS No. 1727-96-4
Cat. No. B2551462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
CAS1727-96-4
Molecular FormulaC7H9NO
Molecular Weight123.155
Structural Identifiers
SMILESC1CC2C(CC1O2)C#N
InChIInChI=1S/C7H9NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-3H2/t5-,6-,7+/m0/s1
InChIKeySOCKWJNQKNADLU-LYFYHCNISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carbonitrile (CAS 1727-96-4): A Chiral 7‑Oxanorbornane Scaffold


(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carbonitrile (CAS 1727-96-4) is a chiral, saturated oxabicyclo[2.2.1]heptane bearing an endo-oriented nitrile substituent [1]. This compound belongs to a class of conformationally rigid scaffolds that serve as versatile intermediates for pharmaceuticals, agrochemicals, and specialty materials [2]. The endo-(1R,2S,4S) configuration is the thermodynamically favored product in certain Diels‑Alder cycloadditions and, critically, undergoes stereospecific hydrolysis to afford enantiopure exo-carboxylic acid derivatives (e.g., (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-exo-carboxylic acid), which are key building blocks for adenosine A₂A receptor ligands and other bioactive molecules [3][4]. Unlike its exo stereoisomer or the racemic mixture, the enantiopure endo form provides a defined stereochemical starting point that avoids downstream chiral separation steps, thereby influencing process efficiency, cost, and final product purity in multi-step syntheses.

Why Generic Substitution Fails: Critical Stereochemical and Functional Constraints for (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carbonitrile


In-class 7-oxabicyclo[2.2.1]heptane derivatives cannot be freely interchanged because both the stereochemistry of the bridgehead substitution and the nature of the C-2 functional group profoundly affect downstream reactivity and biological target engagement. The Diels‑Alder synthesis yields an approximately 1:1 exo/endo mixture of carbonitriles [1]. Direct use of this racemic mixture, or of the exo diastereomer (e.g., (1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, CAS 1727-97-5), leads to different reaction outcomes: hydrolysis of the nitrile proceeds with exclusive exo stereochemistry regardless of the starting isomer, but the enzymatic resolution step that follows requires high enantiomeric excess (E > 100) for economic viability—a condition that is achievable only when starting from the enantiopure endo form [2][3]. Furthermore, 7-oxabicyclo[2.2.1]heptane stereoisomers exhibit divergent pharmacological profiles in thromboxane A₂ and PAF receptor systems, where the diexo derivative acts as a strong antagonist while other isomers show partial agonism or weaker activity [4][5]. These data collectively demonstrate that procurement of the correct, enantiopure endo isomer is not a trivial choice but a determinant of synthetic success and biological outcome.

Quantitative Differentiation Evidence for (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carbonitrile


Stereospecific Nitrile Hydrolysis: Exclusive exo-Carboxylic Acid Formation vs. Exo Isomer

Base-catalyzed hydrolysis of the carbonitrile group on the 7-oxabicyclo[2.2.1]heptane framework yields only the exo-carboxylic acid, irrespective of whether the starting material is the endo or exo isomer [1]. However, for the subsequent enzymatic resolution step—essential for obtaining enantiopure building blocks for adenosine A₂A ligands—the selectivity of Candida antarctica lipase towards the saturated exo ester is modest (E < 15), whereas the desired enantiomer requires E > 100 for practical utility [1][2]. By procuring (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile as the enantiopure endo form, the hydrolysis–esterification–resolution sequence can be telescoped to deliver the target (1R,2S,4S)-exo-carboxylic acid in >97% ee without additional chiral separation, a significant cost and time advantage compared to starting from the racemic or exo isomer [1][3].

Synthetic intermediate Adenosine receptor ligands Chiral resolution

Diastereomeric Purity Advantage: Enantiopure endo vs. Racemic Mixture

Commercial vendors supply (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile at ≥98% purity . In contrast, the racemic exo/endo mixture (CAS 89937-59-7) contains all four stereoisomers and requires laborious separation [1]. For pharmaceutical intermediate applications, the enantiopure compound eliminates the need for in-house chiral resolution, which is a critical procurement consideration given that the enzymatic resolution of the corresponding ester displays only modest selectivity (E < 15) [2].

Chiral building block Enantiomeric excess Pharmaceutical intermediate

Endo Configuration: Differential Reactivity in Ring-Opening Metathesis vs. Exo Isomer

In ring-opening/cross metathesis (ROCM) of 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles, the endo and exo diastereomers exhibit distinct chemo-, regio-, and stereoselectivity profiles [1]. The endo-2-cyano-7-oxanorbornene undergoes ROCM with allyl alcohol or allyl acetate to give products whose E/Z ratio and 1,2- vs. 1,3-regioisomer distribution differ from those obtained with the exo isomer [1]. Although these data are for the unsaturated analogue, the stereoelectronic effects of the endo configuration are expected to translate to the saturated (1R,2S,4S)-nitrile, making it a preferred substrate for stereocontrolled transformations where the exo isomer would give divergent product distributions.

ROCM Stereochemistry Regioselectivity

Class-Level Pharmacological Precedent: Stereochemistry Determines Agonist vs. Antagonist Activity at Thromboxane and PAF Receptors

Although no direct biological data are available for (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile itself, the 7-oxabicyclo[2.2.1]heptane scaffold has been extensively validated in thromboxane A₂ (TxA₂) and platelet-activating factor (PAF) receptor pharmacology. Among four stereoisomers of 7-oxabicyclo[2.2.1]heptane TxA₂ antagonists, the trans isomer (23) showed high potency but partial agonism, while compound 11 was a pure antagonist [1]. Similarly, among four PAF antagonist stereoisomers, only the diexo derivative exhibited strong antagonism [2]. These class-level SAR data establish that the specific stereochemistry of the 7-oxabicyclo[2.2.1]heptane core is a critical determinant of whether a compound behaves as an agonist, partial agonist, or antagonist [1][2]. The (1R,2S,4S) endo configuration thus represents a distinct pharmacological starting point compared to other diastereomers.

Thromboxane A2 antagonist PAF antagonist Stereochemistry–activity relationship

Application Scenarios for (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carbonitrile Based on Verified Evidence


Enantiopure Intermediate for Adenosine A₂A Receptor Ligand Synthesis

This compound serves as the starting material for (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-exo-carboxylic acid, a key intermediate in the synthesis of adenosine A₂A receptor ligands with therapeutic potential in Parkinson's disease and inflammation [1][2]. The endo-nitrile undergoes exclusive hydrolysis to the exo-acid, and the enantiopure form enables a telescoped enzymatic resolution using Candida antarctica lipase to achieve the required >97% ee without additional chiral chromatography [1][3].

Chiral Scaffold for Stereocontrolled Metathesis and Ring-Opening Chemistry

The endo configuration provides distinct regio- and stereoselectivity in ring-opening/cross metathesis (ROCM) reactions compared to the exo isomer, as demonstrated for the unsaturated analogue [4]. Researchers requiring predictable stereochemical outcomes in olefin metathesis-based diversification of the oxabicyclic scaffold should select the endo-nitrile to access the documented product distribution [4].

Stereochemically Defined Building Block for Thromboxane or PAF Receptor Modulator Discovery

Class-level SAR data demonstrate that the stereochemistry of 7-oxabicyclo[2.2.1]heptane derivatives controls whether the compound acts as an agonist, partial agonist, or antagonist at TxA₂ and PAF receptors [5][6]. The (1R,2S,4S)-endo-nitrile provides a defined stereochemical starting point for medicinal chemistry programs aimed at developing pure antagonists devoid of partial agonism [5].

Quote Request

Request a Quote for (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.